molecular formula C27H37N3O2 B2747727 3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide CAS No. 922092-10-2

3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide

Cat. No.: B2747727
CAS No.: 922092-10-2
M. Wt: 435.612
InChI Key: KPDZAKRATYVKFN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a 1,2,3,4-tetrahydroquinoline scaffold, a piperidine ring, and a 4-methoxyphenyl group, which are commonly found in compounds with diverse biological activities. The tetrahydroquinoline core is a privileged structure in drug discovery, known for its presence in compounds that interact with various neurological targets, while the piperidine moiety is a common feature in molecules that modulate receptor signaling pathways. This compound is structurally analogous to other investigational molecules that target cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and transcriptional regulation. CDKs such as CDK2 play essential roles in controlling the G1/S phase transition of the cell cycle, and their abnormal activation is frequently associated with oncogenic processes in various cancers, including breast, ovarian, and gastric malignancies. Research indicates that CDK2 activation becomes particularly important in cancers that develop resistance to CDK4/6 inhibitors, making it a promising target for investigative therapeutics. The structural features of this compound, particularly the tetrahydroquinoline and piperidine elements, suggest potential application as a chemical probe for studying CDK2-mediated signaling pathways in resistant cancer models. Mechanistically, compounds with this structural profile may function through multiple approaches, including direct kinase inhibition or as components of proteolysis-targeting chimera (PROTAC) strategies aimed at selectively degrading target proteins like CDK2 via the ubiquitin-proteasome pathway. The integration of both tetrahydroquinoline and piperidine ring systems in a single molecular architecture provides researchers with a versatile scaffold for structure-activity relationship studies, potentially leading to the development of novel therapeutic agents for oncology research, particularly in addressing treatment-resistant cancers characterized by cyclin E amplification or overexpression. This product is provided as a high-purity compound suitable for research applications only , including in vitro cell-based assays, enzymatic studies, target validation experiments, and preliminary investigational screening. It is strictly intended for laboratory research use by qualified scientific professionals and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols, utilizing personal protective equipment and proper engineering controls.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2/c1-29-16-6-7-22-19-23(11-14-25(22)29)26(30-17-4-3-5-18-30)20-28-27(31)15-10-21-8-12-24(32-2)13-9-21/h8-9,11-14,19,26H,3-7,10,15-18,20H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDZAKRATYVKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following components:

  • 4-Methoxyphenyl group : This aromatic ring contributes to the compound's lipophilicity and potential interaction with biological targets.
  • Tetrahydroquinoline moiety : Known for its diverse biological activities, this structure may enhance the compound's efficacy.
  • Piperidine linkage : This nitrogen-containing heterocycle is often associated with various pharmacological effects.

The molecular weight of the compound is approximately 598.5 g/mol, indicating a relatively complex structure that may influence its pharmacokinetics and dynamics.

Research indicates that compounds similar to this compound exhibit activity through several mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes related to metabolic pathways, which can be crucial in treating conditions like diabetes and obesity.

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives containing piperidine rings have been tested against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
  • Cytotoxic Effects : Some derivatives have exhibited cytotoxic activity against cancer cell lines. A study on bis-piperidine alkaloids revealed strong inhibitory effects against Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential for anti-cancer and anti-parasitic applications .

Study 1: Anticancer Activity

In a recent study, a series of piperidine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the piperidine structure significantly enhanced their potency against various cancer types .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BHeLa (Cervical)15
Compound CA549 (Lung)12

Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitter systems by piperidine derivatives. The results showed that certain compounds could selectively inhibit serotonin transporter activity, suggesting potential applications in treating mood disorders .

CompoundSERT Affinity (nM)DAT Affinity (nM)
Compound D5200
Compound E10150

Comparison with Similar Compounds

N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)

  • Structure : Features a piperidine-ethoxy-phenyl backbone with a 3-phenylpropanamide group.
  • Properties :
    • Melting Point: 116.8–117.8°C
    • Yield: 61.9%
    • Spectral Data:
  • ¹H NMR : Peaks at δ 1.45–1.50 (piperidine CH₂), δ 3.60 (OCH₂CH₂), δ 7.20–7.40 (Ar-H).
  • IR: C=O stretch at 1650 cm⁻¹, N–H bend at 3300 cm⁻¹.

3-Phenyl-N-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g)

  • Structure : Replaces piperidine with pyrrolidine in the ethoxy side chain.
  • Properties :
    • Melting Point: 163.6–165.5°C
    • Yield: 58.1%
    • Spectral Data:
  • ¹H NMR : δ 1.85–1.90 (pyrrolidine CH₂), δ 4.10 (OCH₂CH₂), δ 7.25–7.45 (Ar-H).
    • Key Difference : The smaller pyrrolidine ring may alter receptor binding kinetics due to reduced steric hindrance compared to piperidine .

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

  • Structure : Contains a piperidinyl group with a methoxymethyl substituent and a diphenylpropanamide core.
  • Applications : Marketed as a pharmaceutical intermediate, suggesting utility in drug synthesis.
  • Key Difference: The absence of a tetrahydroquinoline system limits structural similarity to the target compound, though both share piperidine and methoxy motifs .

Functional Group Comparison

Amide Linkage Variations

  • The target compound’s amide group connects to a tetrahydroquinoline-bearing ethylamine, whereas analogues like 12f and 12g link to simpler aryl-ethoxy-piperidine/pyrrolidine systems. This difference may impact metabolic stability and solubility .

Aromatic Substituents

  • The 4-methoxyphenyl group in the target compound contrasts with the unsubstituted phenyl rings in 12f and 12g . Methoxy groups enhance lipophilicity and may influence cytochrome P450 interactions .

Research Implications and Gaps

  • Structural Optimization: The tetrahydroquinoline moiety in the target compound may confer enhanced blood-brain barrier permeability compared to 12f and 12g, but experimental validation is needed.
  • Pharmacokinetics : Methoxy and piperidine groups in the target compound suggest improved metabolic stability over simpler analogues, though comparative in vitro ADME studies are lacking.
  • Future studies should benchmark it against 12f and 12g in receptor-binding assays .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous compounds, solvents like ethanol or acetic acid and catalysts (e.g., HCl or H2SO4) are critical . Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity . Temperature gradients and solvent polarity adjustments can minimize byproducts. For example, highlights dimethylformamide (DMF) as a solvent for similar heterocyclic systems, suggesting its applicability here.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments and substituent positions (e.g., methoxyphenyl and piperidinyl groups) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the tetrahydroquinoline moiety .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications for structurally similar compounds:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (e.g., emphasizes skin/eye irritation risks).
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Emergency Procedures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to study binding affinities. notes that chemical software like COMSOL Multiphysics enables virtual screening of ligand-receptor interactions. Focus on the piperidine and methoxyphenyl groups as potential pharmacophores .

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., compares antimicrobial activity of structurally related carboxamides).
  • Meta-Analysis : Cross-reference data from PubChem or DEA reports (e.g., provides toxicological benchmarks) .
  • Mechanistic Studies : Use isotopic labeling (e.g., <sup>14</sup>C) to track metabolic pathways and identify false positives .

Q. How can researchers design experiments to elucidate the compound’s reaction mechanism under varying conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction intermediates via stopped-flow spectroscopy.
  • Isotope Effects : Replace hydrogen with deuterium to probe rate-determining steps .
  • Computational Chemistry : Density Functional Theory (DFT) calculations predict transition states and activation energies .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., methoxy to ethoxy) and compare bioactivity (e.g., uses this approach for chlorophenyl derivatives).
  • QSAR Modeling : Develop regression models correlating electronic (Hammett constants) or steric parameters (Taft indices) with activity .
  • Crystallographic Data : Compare binding modes of derivatives using Protein Data Bank (PDB) structures .

Key Considerations for Experimental Design

  • Reproducibility : Document solvent grades, catalyst lots, and ambient conditions ( emphasizes batch-to-batch variability).
  • Ethical Compliance : Adhere to institutional guidelines for toxicology studies (e.g., DEA protocols in ).
  • Data Management : Use encrypted platforms for raw data storage ( recommends AI-driven tools for metadata tagging).

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